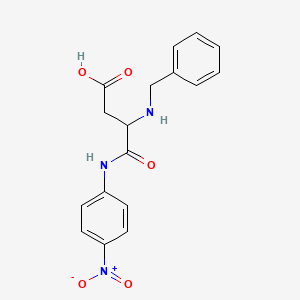

N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine

Description

N²-Benzyl-N-(4-nitrophenyl)-alpha-asparagine is a synthetic asparagine derivative characterized by a benzyl group at the N²-position and a 4-nitrophenyl substituent at the N-terminal. This compound belongs to a class of modified amino acids designed to study steric, electronic, and functional group effects on reactivity, stability, and biological activity. For instance, sulfamoylation and benzyl ester protection strategies, as described for substituted amino alcohols and cyclodipeptides , are likely applicable. The 4-nitrophenyl group, known for its electron-withdrawing properties, may influence both the compound’s chemical reactivity (e.g., susceptibility to nucleophilic attack) and its spectroscopic signatures .

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c21-16(22)10-15(18-11-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)20(24)25/h1-9,15,18H,10-11H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQGQKZNZQTVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine typically involves the condensation of benzylamine with 4-nitrobenzoyl chloride, followed by the reaction with asparagine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).

Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Peptide Synthesis

Protecting Groups in Peptide Chemistry

One of the primary applications of N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine is as a protecting group in peptide synthesis. Protecting groups are crucial for the selective modification of amino acids during the synthesis of peptides. The compound acts as a trialkoxybenzyl protecting group for asparagine and glutamine, facilitating solid-phase peptide synthesis by preventing undesired reactions during the coupling process.

Table 1: Properties of Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Yield |

|---|---|---|---|

| Trialkoxybenzyl | High | TFA (95%) | High |

| Fmoc | Moderate | Base (pH > 8) | Moderate |

In studies, the use of this compound has shown to enable high yields and purity in synthesizing peptides such as Fmoc-Asn(Tmob)-OH and Fmoc-Gln(Tmob)-OH, which are essential for creating complex polypeptides with specific functionalities .

Cancer Research

Role in Tumor Cell Survival

Research indicates that asparagine plays a critical role in regulating cellular adaptation and survival in cancer cells. Specifically, it has been shown that exogenous asparagine can prevent apoptosis in glutamine-deprived tumor cells. This finding is significant because many cancer therapies target glutamine metabolism, and understanding how asparagine can support cell survival may lead to novel therapeutic strategies.

Case Study: Asparagine's Effect on Cancer Cells

In a study involving glioma and neuroblastoma cell lines, it was demonstrated that the expression of asparagine synthetase correlates with poor prognosis. The knockdown of this enzyme led to increased apoptosis even in the presence of glutamine, highlighting the importance of asparagine for tumor cell viability .

Biofunctional Materials

Synthesis of Polypeptides for Drug Delivery

The compound's derivatives are also utilized in constructing functional macromolecular architectures for drug delivery systems. By employing urethane derivatives of amino acids, researchers have synthesized polypeptides that exhibit controlled molecular weights and possess reactive amino groups suitable for targeted drug delivery applications.

Table 2: Applications of Polypeptides Derived from Asparagine

| Application | Description |

|---|---|

| Antifouling Coatings | Materials that prevent protein adsorption |

| Biosensors | Devices designed to detect specific biomolecules |

| Targeted Drug Delivery | Systems aimed at delivering drugs to specific tissues |

These polypeptides have shown promise in various biomedical applications due to their biocompatibility and functional properties .

Mechanism of Action

The mechanism of action of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The benzyl group may enhance the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Benzyl Protection Stability : Cyclo[DLLA-Asp(OBzl)] synthesis faced transesterification issues during cyclization, suggesting that benzyl esters in asparagine analogs may require optimized conditions (e.g., high dilution, specific solvents) to suppress side reactions .

- 4-Nitrophenyl Reactivity: The 4-nitrophenyl group in boronic acid derivatives undergoes clean oxidation to 4-nitrophenol under basic conditions (pH ~11), a reaction relevant to designing prodrugs or responsive materials .

Reactivity of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety’s behavior under varying conditions:

Hypothetical Implications :

- Synergistic effects between the benzyl and 4-nitrophenyl groups could modulate target binding affinity, though this requires experimental validation.

Biological Activity

N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group and a nitrophenyl group attached to the asparagine backbone. The synthesis typically involves:

- Condensation of benzylamine with 4-nitrobenzoyl chloride

- Reaction with asparagine in the presence of solvents like dichloromethane or ethanol, often using bases such as triethylamine to facilitate the reaction at room temperature or slightly elevated temperatures.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The nitrophenyl group may enhance binding affinity to enzymes or receptors, while the benzyl group can influence the compound's overall pharmacological properties. This dual functionality allows for diverse interactions with biological macromolecules, including proteins and nucleic acids.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated against human osteosarcoma cells, demonstrating significant cytotoxic effects that suggest its potential as a therapeutic agent .

Anti-inflammatory Effects

There is also evidence suggesting that this compound may possess anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cellular models.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity in Osteosarcoma Cells

A study conducted on human osteosarcoma cells revealed that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction, where treated cells exhibited increased markers of apoptosis compared to control groups. The study highlighted the compound's potential for further development as an anticancer drug.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory responses, this compound was shown to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation.

Q & A

Q. What mechanistic insights emerge from [3+2] cycloaddition studies?

- Methodological Answer : Reactions proceed via nitrilimine intermediates from hydrazonoyl chlorides . Use trapping experiments (TEMPO), kinetic isotope effects (kH/kD >1.2), and DFT (ΔG‡ ≈ 18 kcal/mol). Stereoselectivity favors trans-diastereomers (80:20 dr) due to steric hindrance. In situ IR (C≡N stretch at 2140 cm⁻¹) confirms intermediates, guiding spirocyclic derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.